molecular formula C10H14O4 B029624 Paeonilactone A CAS No. 98751-79-2

Paeonilactone A

Cat. No. B029624
CAS RN: 98751-79-2
M. Wt: 198.22 g/mol
InChI Key: NODZICYHUGDVAM-IBNKKVAHSA-N
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Description

Paeonilactone A is a monoterpenoid compound isolated from Paeony root, specifically from the roots of Paeonia albiflora PALLAS var. trichocarpa BUNGE. It is one of three monoterpenoids, alongside paeonilactone B and C, identified through chemical and spectroscopic studies for their unique structures (Hayashi et al., 1985).

Synthesis Analysis

The synthesis of paeonilactone A has been a subject of interest due to its complex structure and potential pharmacological activities. A notable approach to its synthesis involves palladium-, copper-, and enzyme-catalyzed reactions starting from 1,3-cyclohexadiene. A palladium(II)-catalyzed 1,4-oxylactonization of a conjugated diene is a key step, introducing two oxygen substituents essential for the molecule. This method allows complete control over all four stereogenic centers, marking the first enantioselective synthesis route from an achiral substrate (Jonasson, Rönn, & Bäckvall, 2000).

Molecular Structure Analysis

The molecular structure of paeonilactone A is characterized by its monoterpenoid skeleton, featuring multiple stereocenters and oxygen-containing functional groups. The compound's structure was elucidated through chemical and spectroscopic methods, underscoring the complexity and uniqueness of its molecular architecture (Hayashi et al., 1985).

Chemical Reactions and Properties

Paeonilactone A's chemical properties are intriguing due to its ability to form various adducts under specific conditions. For instance, new paeonilactone-A adducts have been synthesized through anaerobic incubation of paeoniflorin with Lactobacillus brevis in the presence of arylthiols. These adducts highlight the reactivity of paeonilactone A and its potential for chemical modifications (Abdel-Hafez et al., 2001).

Physical Properties Analysis

While specific studies detailing the physical properties of paeonilactone A are limited, the compound's structural complexity and stereochemistry suggest it possesses unique physical characteristics. Research focusing on its synthesis and molecular structure provides indirect insights into its physical nature, primarily through the methodologies employed for its isolation and characterization (Jonasson, Rönn, & Bäckvall, 2000).

Chemical Properties Analysis

The chemical behavior of paeonilactone A, particularly in reactions leading to the formation of adducts and its synthesis, demonstrates its reactive potential and the ability to engage in complex chemical transformations. The enantioselective synthesis approaches highlight the molecule's capacity for stereoselective reactions, which is critical for developing pharmacologically active compounds (Abdel-Hafez et al., 2001).

Scientific Research Applications

Isolation and Structural Analysis

  • Paeonilactone A is one of the monoterpenoids isolated from Paeony root, specifically the roots of Paeonia albiflora PALLAS var. trichocarpa BUNGE. Its structure was determined through chemical and spectroscopic studies (Hayashi et al., 1985).

Synthesis and Pharmacological Interest

  • The first total syntheses of Paeonilactone A were reported due to the interest in its analgesic properties, which were observed in extracts from plants of the paeony family used in Chinese and Japanese herbal medicine (Richardson et al., 1990).

Anti-Proliferative Activity

  • Research on derivatives of Paeonia lactiflora roots, which include Paeonilactone A, showed anti-proliferative activities against human breast and ovarian cancer cells, highlighting its potential in cancer research (Li et al., 2014).

Neuroprotective Properties

  • Studies have demonstrated that certain monoterpenes, including Paeonilactone A, isolated from Paeonia lactiflora roots can protect rat cortical cells from oxidative stress, indicating potential neuroprotective benefits (Kim et al., 2009).

Enantioselective Synthesis

  • There have been advancements in the enantioselective synthesis of Paeonilactone A, allowing complete control of its stereogenic centers, which is significant for pharmaceutical applications (Jonasson et al., 2000).

Metabolic Studies

  • Analytical methods have been developed to study the metabolism of compounds like Paeonilactone A in biological systems, providing insights into its pharmacokinetics and potential therapeutic effects (Wang et al., 2017).

properties

IUPAC Name

(3R,3aR,6S,7aR)-6-hydroxy-3,6-dimethyl-3a,4,7,7a-tetrahydro-3H-1-benzofuran-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O4/c1-5-6-3-8(11)10(2,13)4-7(6)14-9(5)12/h5-7,13H,3-4H2,1-2H3/t5-,6-,7-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NODZICYHUGDVAM-IBNKKVAHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CC(=O)C(CC2OC1=O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]2CC(=O)[C@@](C[C@H]2OC1=O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Paeonilactone A

CAS RN

98751-79-2
Record name Paeonilactone A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098751792
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PAEONILACTONE A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LQV4N956WD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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